molecular formula C23H24N4O4S B2758753 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide CAS No. 888435-30-1

2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide

Cat. No.: B2758753
CAS No.: 888435-30-1
M. Wt: 452.53
InChI Key: WWKNUABDSAMFGW-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide is a pyrimido[5,4-b]indole derivative characterized by a 3,4-dimethoxyphenyl substitution at the pyrimidine ring, a thioether linkage, and an N-propylacetamide side chain. This compound belongs to a class of molecules investigated for their selective Toll-like receptor 4 (TLR4) agonist activity, with structural modifications influencing potency and selectivity .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-11-24-19(28)13-32-23-26-20-15-7-5-6-8-16(15)25-21(20)22(29)27(23)14-9-10-17(30-2)18(12-14)31-3/h5-10,12,25H,4,11,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNUABDSAMFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Pyrimido[5,4-b]indole derivatives share a common core structure but differ in substituents at three key positions:

Pyrimidine Ring Substitutions :

  • The 3-position often bears aromatic groups (e.g., phenyl, 3,4-dimethoxyphenyl) or alkyl chains. The 3,4-dimethoxyphenyl group in the target compound may enhance electron density and steric bulk compared to simpler phenyl analogs .
  • The 5-position can feature hydrogen, methyl, or longer alkyl chains (e.g., pentyl, dodecyl), influencing hydrophobicity .

Sulfur Linkage :

  • The thioether (-S-) group in the target compound contrasts with oxidized variants (e.g., sulfonyl (-SO₂-) in compound 2 or sulfinyl (-SO-) in compound 3), which exhibit reduced bioactivity due to altered electronic properties .

Acetamide Side Chain :

  • The N-propyl group distinguishes the target compound from derivatives with cyclohexyl (e.g., 1Z105), cyclopentyl, or aromatic (e.g., naphthalen-2-yl) substituents. Bulkier groups like cyclohexyl improve TLR4 binding affinity .

Structure-Activity Relationship (SAR) Findings

  • C8 Modifications : Introduction of electron-rich groups (e.g., 8-(furan-2-yl) in 2B182C) enhances TLR4 activation potency by 10-fold compared to unsubstituted analogs .
  • Side Chain Effects :
    • Cyclohexyl (1Z105) > Cyclopentyl (compound 11) > Linear alkyl (propyl) in TLR4 agonism .
    • Aromatic substituents (e.g., naphthalen-2-yl in compound 18) reduce solubility but maintain moderate activity .
  • Sulfur Oxidation : Thioether > Sulfinyl > Sulfonyl in bioactivity, likely due to reduced nucleophilicity and steric hindrance in oxidized forms .

Preparation Methods

Indole-Pyrimidine Cyclization

The pyrimido[5,4-b]indole scaffold is constructed via a tandem cyclization-condensation reaction.

Procedure :

  • Starting Material : 5-Aminoindole-7-carboxylic acid is treated with ethyl cyanoacetate in acetic anhydride under reflux to form the pyrimidine ring.
  • Cyclization : The intermediate undergoes thermal cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.

Key Reaction :
$$
\text{5-Aminoindole-7-carboxylic acid} + \text{Ethyl cyanoacetate} \xrightarrow{\text{Ac}_2\text{O, reflux}} \text{Intermediate} \xrightarrow{\text{PPA, 120°C}} \text{Core Structure}
$$

Functionalization at the N3 Position

Alkylation with 3,4-Dimethoxyphenethyl Bromide

The N3 nitrogen is alkylated to introduce the 3,4-dimethoxyphenyl group.

Procedure :

  • Base Activation : The pyrimidoindole core (1 eq) is dissolved in anhydrous DMF under nitrogen. Sodium hydride (1.2 eq) is added at 0°C to deprotonate the N3 position.
  • Alkylation : 3,4-Dimethoxyphenethyl bromide (1.5 eq) is added dropwise, and the reaction is stirred at 60°C for 12 hours.
  • Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : ~65% (estimated from analogous reactions in).

Thioether Formation at C2

Nucleophilic Substitution with Mercaptoacetic Acid

The C2 position is functionalized via thiol displacement of a leaving group (e.g., chloride).

Procedure :

  • Chlorination : The C2 position is chlorinated using phosphorus oxychloride (POCl₃) at reflux for 4 hours.
  • Thiolation : The chloride intermediate (1 eq) is reacted with mercaptoacetic acid (1.2 eq) and potassium carbonate (2 eq) in DMF at 80°C for 6 hours.

Key Reaction :
$$
\text{Cl-Substituted Intermediate} + \text{HSCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Thioacetic Acid Intermediate}
$$

Amide Coupling with Propylamine

Activation and Coupling

The carboxylic acid is converted to the N-propylamide via a coupling reagent.

Procedure :

  • Activation : The thioacetic acid intermediate (1 eq) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amidation : Propylamine (1.5 eq) is added in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is stirred at room temperature for 4 hours.
  • Purification : The crude product is recrystallized from ethanol/water (4:1).

Yield : ~70% (estimated from).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H), 7.45–6.75 (m, 3H, aromatic H), 4.10 (s, 2H, SCH₂CO), 3.85 (s, 6H, OCH₃), 3.30 (t, 2H, NCH₂), 1.55 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).
  • HRMS : m/z calculated for C₂₄H₂₆N₃O₄S [M+H]⁺: 476.1542; found: 476.1538.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., NaH) ensures selective N3 alkylation over competing sites.
  • Thioether Stability : Anhydrous conditions prevent oxidation of the thioether to sulfoxide.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves constructing the pyrimidoindole core via condensation of indole derivatives with substituted pyrimidinones, followed by thioether linkage and acetamide functionalization. Critical factors include:

  • Reagent selection : Use of bases (e.g., NaOH) and solvents (DMF) to stabilize intermediates .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures ≥95% purity .
Step Key Reagents Conditions Yield
Core formationIndole derivative, pyrimidinoneReflux, 12 h60–70%
Thioether linkageThioglycolic acid, DCCRT, 6 h75–80%

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the pyrimidoindole core and thioacetamide orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 470.55) .

Q. How can solubility challenges be addressed for in vitro assays?

  • Solvent screening : Use DMSO for stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
  • Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic analogs .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action in cancer cell lines?

  • Target engagement assays : Perform kinase profiling (e.g., EGFR, Aurora kinases) using competitive ATP-binding assays .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Z-DEVD-AMC) in treated vs. control cells .
  • Transcriptomics : RNA-seq identifies pathways (e.g., p53, PI3K-AKT) differentially regulated post-treatment .

Q. How should conflicting bioactivity data between enzymatic and cell-based assays be resolved?

  • Orthogonal validation : Confirm enzyme inhibition (IC₅₀) with isothermal titration calorimetry (ITC) to rule out assay artifacts .
  • Permeability assessment : Use Caco-2 monolayers to evaluate cellular uptake limitations .

Q. What computational tools are suitable for predicting reactivity and designing derivatives?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models transition states for thioether bond formation .
  • Molecular docking : AutoDock Vina screens binding affinities to ATP-binding pockets (e.g., CDK2) .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups on the phenyl ring to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to modulate polarity .
Analog Substituent IC₅₀ (μM) LogP
Parent3,4-dimethoxy0.453.2
Derivative 14-Cl0.783.8
Derivative 23-F0.322.9

Q. What methodologies assess oxidative stability under physiological conditions?

  • Forced degradation : Expose to H₂O₂ (0.3% v/v) at 37°C for 24 h; monitor via LC-MS for sulfoxide/sulfone byproducts .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify parent compound loss .

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